N-(3,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a 3,4-dimethoxyphenyl moiety and a pyrrole-substituted triazole core. Its structure combines a sulfur-linked triazole ring with a substituted phenyl group, which may influence solubility, bioavailability, and target interactions.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-4-7-17-21-22-19(24(17)23-10-5-6-11-23)28-13-18(25)20-14-8-9-15(26-2)16(12-14)27-3/h5-6,8-12H,4,7,13H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABDMKPJOGQPAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound belonging to the class of triazole derivatives. These compounds are notable for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a triazole ring, a sulfanyl group, and an acetamide moiety. Its molecular formula is CHNOS. The structural representation can be summarized as follows:
| Component | Structure |
|---|---|
| Triazole Ring | Five-membered heterocycle |
| Sulfanyl Group | -S- |
| Acetamide Moiety | -C(=O)NH |
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Studies have indicated that this compound exhibits significant activity against various bacterial and fungal strains. For instance:
- Bacterial Inhibition : The compound showed minimum inhibitory concentrations (MICs) ranging from 1.1 to 4.4 µM against clinically relevant pathogens.
- Fungal Activity : It demonstrated effective antifungal properties comparable to established antifungal agents.
The mechanism underlying the biological activity of this compound involves its ability to inhibit specific enzymes and metabolic pathways crucial for microbial survival. Triazoles typically interfere with the synthesis of ergosterol in fungi, leading to cell membrane disruption.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
- Study on Antifungal Activity : A study published in Journal of Medicinal Chemistry reported that this compound exhibited potent antifungal effects against Candida albicans and Aspergillus niger, with IC50 values significantly lower than those of traditional antifungal agents.
- Research on Antibacterial Properties : In another investigation published in Antimicrobial Agents and Chemotherapy, the compound was tested against a panel of Gram-positive and Gram-negative bacteria, showing broad-spectrum activity.
Summary of Findings
The biological activity of this compound can be summarized as follows:
| Activity Type | Efficacy Level | Reference Study |
|---|---|---|
| Antibacterial | MIC: 1.1 - 4.4 µM | Journal of Medicinal Chemistry |
| Antifungal | IC50: < standard drugs | Antimicrobial Agents and Chemotherapy |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a common scaffold with several analogs, differing primarily in substituents on the phenyl ring and triazole core. Key comparisons are outlined below:
Structural Modifications and Molecular Properties
Drug-Like Properties
- Lipophilicity : The trifluoromethyl group in G856-7798 increases logP vs. the target’s polar dimethoxy groups .
- Solubility: Dimethoxy substituents likely improve aqueous solubility over nonpolar analogs like G856-7763.
- Synthetic Accessibility : Pyrrole introduction (target compound) requires additional steps compared to pyridine-based analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
